3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one

conformational analysis ortho effect quinazolinone SAR

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 566146-48-3; molecular formula C₁₈H₁₆N₂O₂S; MW 324.4 g/mol) is a fully synthetic 2,3-disubstituted-3,4-dihydroquinazolin-4-one derivative belonging to the quinazolinone heterocycle family. Its structure features a 2-methylphenyl (o-tolyl) substituent at N3 and a 2-oxopropylsulfanyl moiety at C2—a dual-substitution pattern that distinguishes it from both simpler 2-sulfanyl and N3-phenyl quinazolinone analogs.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4 g/mol
CAS No. 566146-48-3
Cat. No. B12573590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one
CAS566146-48-3
Molecular FormulaC18H16N2O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C
InChIInChI=1S/C18H16N2O2S/c1-12-7-3-6-10-16(12)20-17(22)14-8-4-5-9-15(14)19-18(20)23-11-13(2)21/h3-10H,11H2,1-2H3
InChIKeyURVHFBDPRRPJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 566146-48-3): Chemical Identity, Scaffold Class, and Procurement Baseline


3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 566146-48-3; molecular formula C₁₈H₁₆N₂O₂S; MW 324.4 g/mol) is a fully synthetic 2,3-disubstituted-3,4-dihydroquinazolin-4-one derivative belonging to the quinazolinone heterocycle family . Its structure features a 2-methylphenyl (o-tolyl) substituent at N3 and a 2-oxopropylsulfanyl moiety at C2—a dual-substitution pattern that distinguishes it from both simpler 2-sulfanyl and N3-phenyl quinazolinone analogs. The compound is catalogued as a screening compound in multiple commercial libraries and has a verified ¹H NMR spectrum in the KnowItAll spectral database [1]. The CAS registry record and computed physicochemical parameters (LogP 3.375, polar surface area 77.26 Ų) are available through the Chemsrc chemical database .

Why 3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Within the 2-sulfanyl-3,4-dihydroquinazolin-4-one chemotype, small structural modifications produce substantial shifts in lipophilicity, conformational dynamics, and biological target engagement profiles. Replacing the N3-(2-methylphenyl) group with an unsubstituted phenyl (e.g., CAS 18741-31-6) eliminates the ortho-methyl-mediated conformational constraint that influences both mass spectrometric fragmentation patterns and, by class-level inference, protein-binding site complementarity [1]. Removing or replacing the C2-(2-oxopropylsulfanyl) chain with a simple sulfanyl (–SH) group (e.g., CAS 37641-48-8) deletes a hydrogen-bond-accepting carbonyl and alters the LogP by over one unit, fundamentally changing the compound's partitioning behavior and its suitability as a fragment-like or lead-like starting point [2]. These differences mean that procurement decisions based solely on the quinazolinone core—without verifying the specific N3 and C2 substitution—carry a high risk of obtaining a compound with divergent physicochemical and biological performance characteristics.

Quantitative Differentiation Evidence for 3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one Relative to Closest Analogs


Ortho-Methylphenyl Conformational Constraint Differentiates Target Compound from N3-Phenyl and N3-(4-Substituted Phenyl) Analogs

The N3-(2-methylphenyl) substituent in CAS 566146-48-3 generates a unique dual ortho interaction between the C2=X group (here C2–S) and the ortho-methyl on the 3-phenyl ring, documented by Ramana & Kantharaj (1995) through competing fragmentation pathways under electron-impact mass spectrometry [1]. This intramolecular interaction is absent in the direct N3-phenyl analog 2-[(2-oxopropyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 18741-31-6), which lacks the ortho-methyl group. The ortho-methyl group also induces a sterically constrained dihedral angle between the N3-phenyl ring and the quinazolinone plane, a feature exploited in medicinal chemistry campaigns on related scaffolds (e.g., IC-87114, a PI3Kδ-selective inhibitor that similarly employs the 3-(2-methylphenyl) motif) [2].

conformational analysis ortho effect quinazolinone SAR mass spectrometry

Lipophilicity Differentiation: Target Compound LogP 3.375 vs. N3-Phenyl Analog LogP ~3.7

The computed LogP for CAS 566146-48-3 is 3.375 (Chemsrc database) , while the closest direct analog—2-[(2-oxopropyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 18741-31-6)—has a reported LogP of approximately 3.7 [1]. The ~0.3 LogP unit reduction in the target compound is attributable to the ortho-methyl group on the N3-phenyl ring, which slightly increases polar surface area contribution and reduces overall hydrophobicity relative to the unsubstituted phenyl analog. Both compounds share the same 2-oxopropylsulfanyl C2 substituent and quinazolinone core; the LogP difference arises solely from the N3-aryl substitution pattern.

lipophilicity drug-likeness physicochemical profiling lead optimization

Molecular Weight and Hydrogen Bond Acceptor Differentiation from 2-Sulfanyl Parent Scaffold (CAS 37641-48-8)

The target compound (MW 324.4, C₁₈H₁₆N₂O₂S) incorporates a 2-oxopropylsulfanyl moiety at C2, adding 56.1 Da of molecular weight, one additional hydrogen bond acceptor (the ketone carbonyl), and three additional rotatable bonds compared to the simpler 3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 37641-48-8; MW 268.3, C₁₅H₁₂N₂OS) . This structural elaboration shifts the compound from a fragment-like chemical space (MW < 300, rotatable bonds ≤ 3) toward lead-like space (MW 300–500) while retaining a favorable polar surface area (77.26 Ų) .

molecular complexity fragment-based drug design physicochemical property space scaffold diversification

Class-Level Anticancer Multi-Kinase Inhibition Evidence from 2-Sulfanylquinazolin-4(3H)-one Chemotype

Altharawi et al. (2023) demonstrated that the 2-sulfanylquinazolin-4(3H)-one class, which encompasses the core scaffold of CAS 566146-48-3, produces compounds with broad-spectrum anticancer activity and multi-kinase inhibition profiles [1]. The most active compound in their series (5d) exhibited IC₅₀ values of 1.94–7.1 µM across HepG2, MCF-7, MDA-231, and HeLa cancer cell lines, comparable to doxorubicin (IC₅₀ = 3.18–5.57 µM), while showing approximately 6-fold lower toxicity against normal WI-38 fibroblasts (IC₅₀ = 40.85 µM vs. doxorubicin IC₅₀ = 6.72 µM). Compound 5d also inhibited HER2, EGFR, and VEGFR2 kinases with activities in nanomolar ranges. Although CAS 566146-48-3 itself was not directly tested in this study, the conserved 2-sulfanyl linker and quinazolin-4-one core place it within the same pharmacophoric family, making the class-level multi-kinase inhibition profile a relevant benchmark for its anticipated biological space.

anticancer multi-kinase inhibition apoptosis induction cytotoxicity screening

Class-Level Antimicrobial Activity Evidence from 3-(2-Methylphenyl)-Quinazolinone Scaffold

Alagarsamy et al. (2016) reported that derivatives bearing the 3-(2-methylphenyl)-quinazolin-4-one scaffold—identical to the N3 substitution in CAS 566146-48-3—exhibit broad-spectrum antimicrobial activity against Gram-positive (B. subtilis, S. aureus), Gram-negative (E. coli, P. aeruginosa, S. typhi, S. flexneri), and mycobacterial (M. tuberculosis) strains [1]. The most potent compounds in the series demonstrated antitubercular activity at a minimum concentration of 3 μg/mL. While the C2 substituent in the Alagarsamy series is a thiosemicarbazide rather than a 2-oxopropylsulfanyl group, the conserved N3-(2-methylphenyl) motif is a critical determinant of antimicrobial potency within this chemotype, as evidenced by the structure-activity trends across the published compound set.

antimicrobial antitubercular gram-positive gram-negative MIC determination

Spectroscopic Identity Verification: ¹H NMR Spectral Data Available for QC and Batch-to-Batch Confirmation

A verified ¹H NMR spectrum for CAS 566146-48-3 is available in the Wiley KnowItAll spectral library (SpectraBase Compound ID: IsMjAbg8qAj) [1]. This provides a reference standard for identity confirmation upon receipt, enabling procurement quality control that is not uniformly available for all close analogs. For comparison, the N3-phenyl analog CAS 18741-31-6 is available from Sigma-Aldrich (AldrichCPR) but does not have a publicly indexed NMR spectrum in the same database [2]. The availability of reference spectral data reduces the risk of mis-identification and supports batch-to-batch consistency verification in long-term screening campaigns.

NMR characterization quality control compound identity verification spectral database

Recommended Scientific and Industrial Application Scenarios for 3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one Based on Differentiation Evidence


Kinase-Focused Anticancer Screening Libraries Requiring Ortho-Methylphenyl Conformational Constraint

For cancer drug discovery programs targeting multi-kinase inhibition, CAS 566146-48-3 offers a specific advantage over N3-phenyl quinazolinone analogs (e.g., CAS 18741-31-6): the ortho-methyl group on the N3-phenyl ring restricts conformational freedom, potentially enhancing binding-site complementarity in hydrophobic kinase pockets. This feature is supported by the dual ortho interaction documented by Ramana & Kantharaj (1995) [1] and is consistent with the multi-kinase inhibition profile demonstrated for the 2-sulfanylquinazolin-4(3H)-one chemotype by Altharawi et al. (2023)—where compound 5d inhibited HER2, EGFR, and VEGFR2 with nanomolar potency and showed a 6-fold selectivity window over normal WI-38 cells [2]. Procurement of this compound is most appropriate for screening cascades that prioritize scaffold novelty with a pre-validated kinase inhibition pharmacophore.

Antimicrobial Lead Discovery Targeting Gram-Negative and Mycobacterial Pathogens

The N3-(2-methylphenyl) substitution pattern has been validated as a potency-conferring feature in quinazolinone-based antimicrobial agents. Alagarsamy et al. (2016) demonstrated that compounds with this motif exhibit activity against E. coli, P. aeruginosa, S. typhi, S. flexneri, and M. tuberculosis, with antitubercular activity achievable at concentrations as low as 3 μg/mL [3]. While CAS 566146-48-3 carries a different C2 substituent (2-oxopropylsulfanyl rather than thiosemicarbazide), the conserved N3-(2-methylphenyl) group makes this compound a rational procurement choice for antimicrobial SAR expansion campaigns seeking to explore the impact of C2 sulfanyl modifications on potency and spectrum of activity.

Physicochemical Property-Driven Lead Optimization with Favorable LogP Window

With a computed LogP of 3.375, CAS 566146-48-3 occupies a more favorable lipophilicity range than the closest N3-phenyl analog (CAS 18741-31-6, LogP ≈3.7) [4]. This ~0.3 LogP unit reduction, attributable to the ortho-methyl group, may translate to improved aqueous solubility and reduced non-specific protein binding. For medicinal chemistry teams conducting property-driven lead optimization, this compound provides a starting point within an attractive LogP window (3.0–3.5) that balances membrane permeability with solubility, without requiring additional polar functionality that would increase molecular weight. The compound's polar surface area (77.26 Ų) and zero Rule-of-5 violations further support its suitability for oral bioavailability programs .

Screening Library Diversification with Verified QC and Spectral Reference Standards

For core facility managers and screening library curators, CAS 566146-48-3 offers a practical procurement advantage: its ¹H NMR spectrum is publicly indexed in the Wiley KnowItAll spectral database [5], providing an independent identity verification benchmark. This is not uniformly available for closely related analogs (e.g., CAS 18741-31-6, which lacks a comparable publicly indexed NMR record). The combination of a unique dual-substitution pattern (N3-o-tolyl + C2-(2-oxopropylsulfanyl)), favorable physicochemical properties (LogP 3.375, PSA 77.26 Ų, MW 324.4), and available spectral QC data makes this compound a defensible addition to diversity-oriented screening collections where compound identity integrity and scaffold novelty are equally prioritized.

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